Methyl 4-((2-aminoacetamido)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-aminoacetamido)methyl)benzoate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is part of the benzene derivatives family and is characterized by the presence of both ester and amide functional groups. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-aminoacetamido)methyl)benzoate typically involves the reaction of 4-formylbenzoic acid with glycine methyl ester hydrochloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-aminoacetamido)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
Methyl 4-((2-aminoacetamido)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-aminoacetamido)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-(methylamino)benzoate
- Methyl 4-(2-methoxyphenylamino)benzoate
Uniqueness
Methyl 4-((2-aminoacetamido)methyl)benzoate is unique due to its dual functional groups (ester and amide), which provide versatility in chemical reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 4-((2-aminoacetamido)methyl)benzoate is a compound characterized by its unique aminoacetamido functionality, which may enhance its biological activity compared to other derivatives. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol, facilitated by specific reaction conditions to optimize yield and purity. The process can be performed under controlled pH and temperature to minimize premature hydrolysis, achieving yields often exceeding 85% .
Reaction Conditions
- Starting Material : 4-(aminomethyl)benzoic acid
- Reagent : Methanol
- Catalyst : Hydrochloric acid
- Temperature : Controlled between -15 to +10 °C
- pH : Adjusted to a range of 4 to 9 during the reaction
This compound exhibits several biological activities, including antimicrobial properties and effects on blood coagulation pathways. Its structure allows it to interact with various biological targets, potentially leading to therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound can be used in the development of antibiotics. For example, derivatives have shown efficacy against Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains .
Hemostatic Activity
Studies involving related amide derivatives have demonstrated significant effects on blood coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT). These findings suggest that this compound may influence hemostatic pathways, potentially serving as a therapeutic agent in managing bleeding disorders .
Table 1: Biological Activity Summary
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Hemostatic | Significant impact on PT and aPTT | |
Cytotoxicity | No significant cytotoxic effects noted |
Case Studies
- Antimicrobial Efficacy : A study on related compounds demonstrated that modifications in the amino group enhanced antimicrobial activity against Staphylococcus aureus, indicating that similar modifications in this compound could yield potent derivatives .
- Coagulation Studies : In vitro tests on amide derivatives showed that specific compounds significantly decreased prothrombin time at certain concentrations, suggesting that this compound could be further explored for its anticoagulant properties .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 4-[[(2-aminoacetyl)amino]methyl]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)9-4-2-8(3-5-9)7-13-10(14)6-12/h2-5H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
YEXOOTYTZUHESK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.